molecular formula C22H22FN3O5 B11584962 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide

Cat. No.: B11584962
M. Wt: 427.4 g/mol
InChI Key: RWOYAUNBGJCPSJ-UHFFFAOYSA-N
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Description

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide is a complex organic compound featuring an imidazole ring, a phenoxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the acetyl and hydroxy groups. The ethoxyphenoxy and fluorophenyl groups are then attached through etherification and amide formation reactions, respectively. Common reagents used in these reactions include ethyl iodide, sodium hydride, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The acetyl and hydroxy groups contribute to hydrogen bonding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

Uniqueness

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethoxyphenoxy and a fluorophenyl group distinguishes it from other imidazole-containing compounds.

Properties

Molecular Formula

C22H22FN3O5

Molecular Weight

427.4 g/mol

IUPAC Name

2-[4-(5-acetyl-1-hydroxy-4-methylimidazol-2-yl)-2-ethoxyphenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H22FN3O5/c1-4-30-19-11-15(22-24-13(2)21(14(3)27)26(22)29)5-10-18(19)31-12-20(28)25-17-8-6-16(23)7-9-17/h5-11,29H,4,12H2,1-3H3,(H,25,28)

InChI Key

RWOYAUNBGJCPSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=C(N2O)C(=O)C)C)OCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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